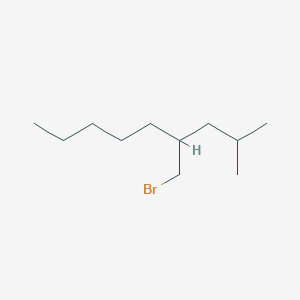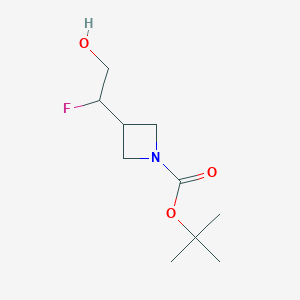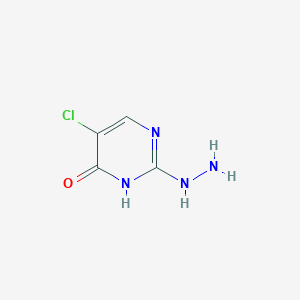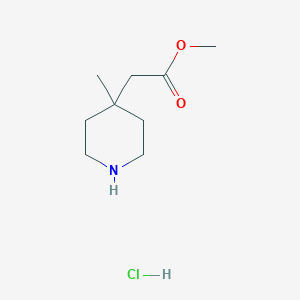
Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.
Métodos De Preparación
The synthesis of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. The purity and identity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Análisis De Reacciones Químicas
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, the compound has been found to have certain biological properties, such as antibacterial and antifungal activity, and has shown potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is similar to other compounds in the piperidine family, such as Methyl 2-(piperidin-4-yl)acetate hydrochloride . it is unique in its specific structure and properties, which make it particularly useful as an intermediate in the synthesis of various chemical compounds. Other similar compounds include:
These compounds share similar chemical structures and properties but differ in their specific applications and uses.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
methyl 2-(4-methylpiperidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(7-8(11)12-2)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
QPSKZPWDWMGXNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)

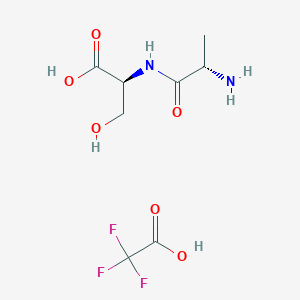


![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)
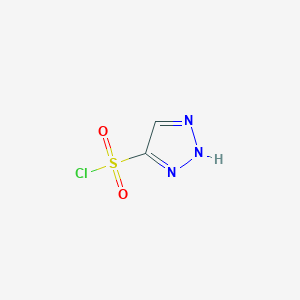
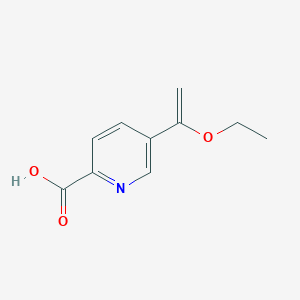
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)

